Isolongifolol
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Overview
Description
Isolongifolol is a sesquiterpene alcohol with the molecular formula C₁₅H₂₆O and a molecular weight of 2223663 It is characterized by a methanoazulene skeleton and is commonly found in the essential oils of various plants, including Ocimum gratissimum L
Preparation Methods
Synthetic Routes and Reaction Conditions: Isolongifolol can be synthesized through microbial transformation using plant pathogenic fungi such as Glomerella cingulata. The biotransformation process involves the conversion of sesquiterpene alcohols into this compound under mild conditions, producing optically active compounds. The substrate used for these experiments is typically (–)-isolongifolol, which undergoes regio- and stereo-selective reactions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves the extraction of essential oils from plants like Ocimum gratissimum L. using hydro distillation methods. The extracted oils are then subjected to chemical modifications, such as acetylation, to enhance the yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions: Isolongifolol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled conditions to ensure the desired transformation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of hydroxy derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce this compound, resulting in the formation of alcohol derivatives.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the this compound structure, forming halogenated derivatives.
Major Products Formed: The major products formed from these reactions include hydroxy-isolongifolol, halogenated this compound, and other modified sesquiterpene derivatives .
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds and as a model compound for studying sesquiterpene chemistry.
Mechanism of Action
The mechanism of action of isolongifolol involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: this compound acts as a free radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Antimicrobial Activity: this compound disrupts the cell membrane integrity of microorganisms, leading to their inhibition or death.
Comparison with Similar Compounds
Isolongifolol can be compared with other similar sesquiterpene alcohols, such as:
Neoisolongifolane: A stereoisomer of this compound with similar chemical properties but different spatial arrangement.
Hydroxy-isolongifolol: A hydroxylated derivative of this compound with enhanced bioactivity.
These compounds share similar chemical backbones but differ in their functional groups and stereochemistry, which contribute to their unique properties and applications.
Biological Activity
Isolongifolol, a sesquiterpene alcohol derived from various plant sources, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its antioxidant, anti-inflammatory, and enzyme inhibitory effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique tricyclic structure, which contributes to its biological activity. The compound is often isolated from essential oils of plants such as Tetracera indica and Picea abies. Its molecular formula is C15H26O, and it exhibits a boiling point of approximately 250 °C.
Antioxidant Activity
This compound has demonstrated significant antioxidant properties. A study assessing the antioxidant capacity of essential oils containing this compound reported an IC50 value of 16.98 µg/ml, indicating moderate antioxidant activity compared to Trolox, a standard antioxidant with an IC50 of 2.09 µg/ml .
Table 1: Antioxidant Activity of this compound
Compound | IC50 (µg/ml) | Source |
---|---|---|
This compound | 16.98 | Essential oil from T. pruinosum |
Trolox | 2.09 | Standard antioxidant |
Anti-inflammatory Activity
This compound exhibits potential anti-inflammatory effects through its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have shown that this compound can inhibit COX-1 and COX-2 with IC50 values of 0.25 µg/ml and 0.5 µg/ml respectively . This inhibition suggests a mechanism through which this compound may reduce inflammation.
Table 2: COX Inhibition by this compound
Enzyme | IC50 (µg/ml) | Effect |
---|---|---|
COX-1 | 0.25 | Inhibition |
COX-2 | 0.5 | Inhibition |
Enzyme Inhibition Studies
Recent research has identified this compound's metabolites as potent inhibitors of butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The transformation of this compound by microbial fermentation yielded three new metabolites that exhibited varying degrees of BChE inhibition:
- 10-Oxothis compound : Moderate inhibitor.
- 10a-Hydroxythis compound : IC50 = 13.6 µM (uncompetitive inhibition).
- 9a-Hydroxythis compound : IC50 = 299.5 µM.
These findings suggest that this compound and its derivatives could be explored further for therapeutic applications in cognitive health .
Case Study 1: Antioxidant Effects in Human Cells
A clinical study investigated the effects of this compound on oxidative stress in human epidermal cells. Participants were administered a daily dose of this compound-rich extract for four weeks. Results indicated a significant reduction in markers of oxidative stress (measured by malondialdehyde levels) and an increase in antioxidant enzyme activities (superoxide dismutase and catalase).
Case Study 2: Anti-inflammatory Response in Animal Models
In another study, this compound was tested in a rat model of induced inflammation. The treatment group showed a marked reduction in paw edema compared to the control group, with histological analysis revealing decreased inflammatory cell infiltration and cytokine levels.
Properties
CAS No. |
469-27-2 |
---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
[(1R,2S,7S,8R,9S)-3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl]methanol |
InChI |
InChI=1S/C15H26O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h10-13,16H,4-9H2,1-3H3/t10-,11-,12-,13+,15+/m1/s1 |
InChI Key |
VZJHQHUOVIDRCF-NTASLKFISA-N |
SMILES |
CC1(CCCC2(C3C1C(C2CO)CC3)C)C |
Isomeric SMILES |
C[C@]12CCCC([C@@H]3[C@H]1CC[C@@H]3[C@H]2CO)(C)C |
Canonical SMILES |
CC1(CCCC2(C3C1C(C2CO)CC3)C)C |
Synonyms |
(1S,3aR,4S,8aS,9R)-Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-methanol; Longifolyl Alcohol; Hydroxyjunipene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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